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Feature Oleandrin Digoxin

Source Nerium oleander plant [1] Digitalis plant (Foxglove) [2]

Primary
Clinical Use

Investigational compound; not clinically
approved for heart conditions [1] [3]

Approved for heart failure and
atrial fibrillation [2]

Mechanism of
Action

Inhibits Na+/K+-ATPase pump, induces
immunogenic cell death (ICD), ER stress via

PERK/eIF2α/ATF4/CHOP pathway, inhibits
STAT-3 signaling [4] [3]

Inhibits Na+/K+-ATPase pump,
increases myocardial contraction,

stimulates parasympathetic
nervous system [2]

Anticancer
Potency (In
Vitro)

Nanomolar range (e.g., IC₅₀ of 35 nM in
endothelial cells, 72 nM in MDA-MB-231 cells)

[3]

Data not available in search
results for direct comparison

Therapeutic
Index

Narrow; estimated fatal blood concentration ~20

ng/mL [1]

Narrow; increased mortality

associated with serum levels >1.2
ng/mL [5]

Key Research
Findings

Triggers immunogenic cell death, inhibits
cancer cell invasion, active clinical trials for

oleander extracts (e.g., PBI-05204) [4] [1] [3]

Retrospective analyses link it to
prolonged survival in some

cancers when combined with
standard chemotherapy [4]
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Detailed Experimental Data and Protocols

The following experiments provide the quantitative basis for the comparisons above, particularly regarding

anticancer activity.

Experiment 1: Induction of Immunogenic Cell Death (ICD) by
Oleandrin

Objective: To investigate whether oleandrin induces ICD in breast cancer cells, which can enhance

anti-tumor immune responses [4].
Methods:

Human and mouse breast cancer cell lines were treated with oleandrin.
Key markers of ICD were measured, including:

Surface exposure of Calreticulin (CRT): Detected by immunofluorescence staining
using an anti-CRT antibody and a fluorescent secondary antibody [4].

Release of HMGB1 and ATP: Quantified from the cell culture supernatant using ELISA
kits [4].

The role of ER stress was investigated using pharmacological inhibitors and genetic inhibition
of the PERK protein.

Key Findings: Oleandrin treatment triggered CRT exposure and HMGB1/ATP release. This effect
was mediated through the PERK/eIF2α/ATF4/CHOP pathway of ER stress. Dendritic cells co-cultured

with oleandrin-treated cancer cells showed enhanced activation, subsequently boosting CD8+ T cell
cytotoxicity [4].

This signaling pathway can be visualized as follows:

Experiment 2: Anti-invasion Effects on Metastatic Breast Cancer
Cells

Objective: To compare the anticancer effects of oleandrin and its derivative, odoroside A, in highly

metastatic and radiotherapy-resistant breast cancer cells [3].
Methods:

Cell Viability (MTT) Assay: MDA-MB-231 breast cancer cells and radiotherapy-resistant
variants were treated with increasing nanomolar concentrations of oleandrin and odoroside A

to determine the half-maximal inhibitory concentration (IC₅₀) [3].
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Colony Formation Assay: Cells were treated with sub-IC₅₀ doses of the compounds to assess

their long-term ability to form colonies [3].
Matrigel Invasion Assay: The invasive capability of treated cells through a synthetic

extracellular matrix was measured [3].
Western Blotting: Used to analyze the levels of proteins like phospho-STAT-3, OCT3/4, and β-

catenin after treatment [3].
Key Findings: Both oleandrin and odoroside A reduced cell viability, colony formation, and invasion

at nanomolar concentrations. Oleandrin was more potent, with a lower IC₅₀. The anti-invasion effect
was linked to the suppression of the STAT-3 signaling pathway [3].

Insights for Researchers

Analytical Interference: Oleandrin cross-reacts with many commercial digoxin immunoassays,
which can be a critical point for laboratory professionals and toxicologists. This interference can be

bidirectional (falsely elevate or lower digoxin readings) depending on the assay and concentration,
complicating the diagnosis of oleander poisoning [6].

Different Developmental Stages: While digoxin is a well-established, approved cardiac drug,
oleandrin is primarily an investigational compound in the oncology space. Their "potency" is

therefore context-dependent—digoxin for cardiac effects and oleandrin for anticancer effects.

The available data is robust for oleandrin's anticancer mechanisms but lacks direct, side-by-side laboratory

comparisons of their potency across a range of biological assays.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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